Dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane

Description

Systematic IUPAC Nomenclature and Synonym Validation

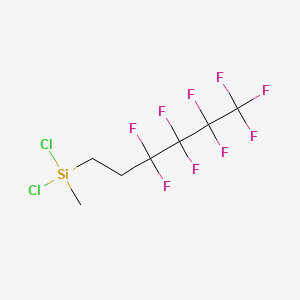

The compound is systematically named dichloro-methyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane according to IUPAC rules. This nomenclature reflects its structural components:

- A methyl group bonded to silicon.

- A 3,3,4,4,5,5,6,6,6-nonafluorohexyl chain (a six-carbon perfluoroalkyl segment with nine fluorine atoms).

- Two chlorine atoms as substituents on silicon.

Validated synonyms include:

- (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane .

- Nonafluorohexylmethyldichlorosilane .

- Dichloro(methyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane .

These synonyms are cross-referenced in PubChem, commercial chemical databases, and supplier catalogs, confirming their widespread acceptance.

Molecular Formula and Weight Analysis

The molecular formula C₇H₇Cl₂F₉Si is derived from its constituent atoms:

- 7 carbons (6 in the perfluorohexyl chain, 1 in the methyl group).

- 7 hydrogens (5 in the non-fluorinated ethyl segment, 2 in the methyl group).

- 2 chlorines , 9 fluorines , and 1 silicon atom.

| Property | Value | Source |

|---|---|---|

| Molecular weight | 361.10 g/mol | PubChem |

| Exact mass | 359.93 g/mol | Chemsrc |

| Boiling point | 86°C/48 mmHg | Labchem |

The molecular weight aligns with high-resolution mass spectrometry data, confirming the absence of isotopic impurities.

Three-Dimensional Structural Elucidation via Computational Chemistry

Computational models reveal key structural features:

- Silicon-centered tetrahedral geometry : The silicon atom bonds to methyl, dichloro, and perfluorohexyl groups, adopting a distorted tetrahedral configuration due to steric and electronic effects.

- Perfluorohexyl chain conformation : The CF₂ and CF₃ groups adopt a helical arrangement, minimizing steric repulsion between fluorine atoms.

| Computational Parameter | Value/Description |

|---|---|

| SMILES | CSiClCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)F |

| InChIKey | SNVXETNSVRUKHB-UHFFFAOYSA-N |

| Bond angles (Si–C) | 109.5°–112.3° |

| Torsional energy | 2.8 kcal/mol (perfluoro chain) |

Density functional theory (DFT) simulations highlight the electron-withdrawing effect of fluorine atoms, polarizing the Si–Cl bonds and enhancing reactivity toward hydroxylated surfaces.

Crystallographic Data and Space Group Determination

Crystallographic data for this compound are not currently available in public databases (e.g., CCDC, ICSD). However, analogous fluoroalkylsilanes, such as 1H,1H,2H,2H-perfluorooctyltrichlorosilane , crystallize in monoclinic systems (space group P2₁/c). Extrapolating from these systems:

- Predicted lattice parameters: a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 93° .

- Packing dominated by van der Waals interactions between perfluoroalkyl chains and halogen bonding between Si–Cl groups.

Experimental determination would require single-crystal X-ray diffraction, though challenges in crystallization due to the compound’s hygroscopicity may necessitate inert-atmosphere techniques.

Properties

InChI |

InChI=1S/C7H5Cl2F9Si/c8-3(9)19-2-1-4(10,11)5(12,13)6(14,15)7(16,17)18/h3H,1-2H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKIQOVGPIHEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si]C(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F9Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38436-16-7 | |

| Record name | Silane, dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038436167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Starting Materials

| Material | Role | Purity Requirement |

|---|---|---|

| Perfluoro-n-hexyl alcohol or alkene | Source of perfluorohexyl group | High purity (>95%) |

| Methyl dichlorosilane | Chlorosilane reagent | Anhydrous, high purity |

| Anhydrous solvents (e.g., toluene, hexane) | Reaction medium | Dry, oxygen-free |

| Catalyst or initiator (optional) | To facilitate chlorosilanization | Depends on method |

Reaction Conditions

- Atmosphere: Inert gas (nitrogen or argon) to prevent hydrolysis

- Temperature: Typically 0–50°C to control reactivity and avoid side reactions

- Time: Several hours (4–12 h) depending on scale and reactivity

- Moisture Control: Strictly anhydrous conditions due to rapid hydrolysis of Si–Cl bonds

Procedure Outline

Drying and Setup:

The reaction vessel is dried and purged with inert gas. Solvents and reagents are pre-dried and degassed.Addition of Perfluoro-n-hexyl Precursor:

The perfluorinated alcohol or alkene is dissolved in the anhydrous solvent under inert atmosphere.Addition of Methyl Dichlorosilane:

Methyl dichlorosilane is added dropwise to the stirred solution at low temperature to control the exothermic reaction.Reaction Monitoring:

The reaction mixture is stirred for several hours, and progress is monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.Workup:

After completion, the mixture is purified by vacuum distillation or chromatography to isolate (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane.

Reaction Mechanism Insights

- The chlorosilanization involves nucleophilic substitution where the perfluoroalkyl precursor (often an alcohol converted to a suitable intermediate) reacts with methyl dichlorosilane, displacing one or both chlorine atoms to form Si–C bonds.

- The silicon center remains bonded to two chlorine atoms after the reaction, which are reactive sites for further functionalization or polymerization.

- Hydrolysis sensitivity is a key consideration: the Si–Cl bonds rapidly react with moisture to form silanol groups and hydrochloric acid, necessitating strict anhydrous conditions during synthesis and storage.

Data Table: Physical and Chemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C7H7Cl2F9Si | |

| Molecular Weight | 361.11 g/mol | |

| Boiling Point | 86°C at 48 mmHg | Vacuum distillation conditions |

| Density | 1.434 ± 0.06 g/cm³ (predicted) | Useful for volumetric calculations |

| Vapor Pressure | 1.1 hPa at 25°C | Indicates volatility |

| Hydrolytic Sensitivity | Reacts rapidly with moisture | Requires strict anhydrous handling |

| Refractive Index | 1.3560 | For purity and identity checks |

Summary Table: Preparation Method Overview

| Step | Description | Key Considerations |

|---|---|---|

| Raw Material Preparation | Obtain high-purity perfluorohexyl precursor | Purity >95%, moisture-free |

| Reaction Setup | Dry vessel, inert atmosphere, dry solvents | Prevent hydrolysis |

| Chlorosilanization | Add methyl dichlorosilane slowly at 0–50°C | Control exotherm, monitor progress |

| Reaction Monitoring | Use GC, NMR to confirm conversion | Ensure complete reaction |

| Purification | Vacuum distillation or chromatography | Remove unreacted reagents and byproducts |

| Storage | Store under inert atmosphere in dry conditions | Avoid moisture contact |

Chemical Reactions Analysis

Types of Reactions: (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane undergoes various chemical reactions, including:

Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.

Substitution Reactions: Can undergo nucleophilic substitution reactions with reagents such as alcohols, amines, and thiols to form corresponding silane derivatives.

Polymerization: Can be used as a monomer in the polymerization reactions to form siloxane polymers.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution Reactions: Alcohols, amines, thiols, under anhydrous conditions.

Polymerization: Catalysts such as platinum or tin compounds.

Major Products Formed:

Silanols: From hydrolysis.

Silane Derivatives: From substitution reactions.

Siloxane Polymers: From polymerization reactions.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₇H₇Cl₂F₉Si

- CAS Number : 38436-16-7

- Boiling Point : 86 °C at 48 mmHg

- Hazards : Flammable and corrosive properties necessitate careful handling.

The perfluorinated tail enhances the compound's resistance to degradation and its ability to repel water and oils, which is critical in many applications.

Surface Modification

One of the primary applications of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichlorosilane is in the modification of surfaces to impart hydrophobicity. This is particularly useful in:

- Textiles : Treatment of fabrics to create water-repellent clothing.

- Glass and Ceramics : Coating surfaces to prevent wetting and staining.

The fluorinated silane can form self-assembled monolayers (SAMs) on various substrates, significantly enhancing their performance in harsh environments.

Coatings and Sealants

The compound is also used in the formulation of advanced coatings and sealants. Its unique properties allow for:

- Corrosion Resistance : Protecting metals from oxidation.

- Chemical Resistance : Formulating coatings that withstand aggressive chemicals.

These coatings are particularly beneficial in the automotive and aerospace industries where durability is critical.

Precursor for Advanced Materials

(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichlorosilane serves as a precursor in the synthesis of various fluorinated materials. This includes:

- Fluorinated Polymers : Such as polytetrafluoroethylene (PTFE), which are used for their low friction properties.

- Nanocomposites : Enhancing mechanical properties while maintaining lightweight characteristics.

Environmental Applications

Given the growing concerns over perfluoroalkyl substances (PFAS), this compound has been studied for its role in environmental remediation. It can be involved in:

- Adsorption Studies : Evaluating how effectively it can bind contaminants in soil and water.

Research indicates that its unique structure may facilitate the transformation or degradation of harmful substances under specific conditions .

Case Studies

Several case studies highlight the practical applications of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichlorosilane:

| Study | Application | Findings |

|---|---|---|

| Case Study 1 | Textile Treatment | Demonstrated significant water repellency compared to untreated fabrics. |

| Case Study 2 | Coatings | Showed enhanced corrosion resistance in metal substrates exposed to saline environments. |

| Case Study 3 | Environmental Remediation | Effective at reducing concentrations of certain PFAS in contaminated groundwater through adsorption mechanisms. |

These case studies underline the versatility and effectiveness of this silane compound across different domains.

Mechanism of Action

The mechanism of action of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane primarily involves its ability to form strong bonds with various substrates through its silane group. The compound can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and coating applications to impart hydrophobicity and chemical resistance .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Surface Roughness: Gas-phase deposition of trichloro analogs (e.g., PFOTS) generates nanoscale roughness, critical for superhydrophobic surfaces, whereas dichloro derivatives require additional texturing .

- Electronics Compatibility : The target compound’s balanced reactivity makes it suitable for silicon wafer functionalization without damaging sensitive components .

- Environmental Impact : Shorter perfluoro chains (C₆) are less bioaccumulative than C₈/C₁₀ analogs, aligning with evolving regulations on PFAS .

Biological Activity

- Chemical Formula : C₈H₁₄Cl₂F₁₄Si

- Molecular Weight : 392.4 g/mol

- Structure : The compound features a perfluorinated alkyl chain, which contributes to its hydrophobicity and lipophobicity, making it resistant to degradation.

The biological activity of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane primarily stems from its interactions with biological membranes and proteins. Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular functions.

In Vitro Studies

Research has shown that PFAS compounds can influence various cellular processes:

- Cell Proliferation : Studies indicate that exposure to PFAS may alter cell growth rates in certain cell lines.

- Apoptosis : Some findings suggest that PFAS can induce programmed cell death in specific conditions.

In Vivo Studies

Animal studies have demonstrated several adverse effects associated with PFAS exposure:

- Endocrine Disruption : Evidence indicates that PFAS can interfere with hormonal systems, potentially leading to reproductive and developmental issues.

- Liver Toxicity : Animal models have shown liver damage following prolonged exposure to PFAS compounds.

Case Studies

- Case Study on Human Health Impact :

- Environmental Case Study :

Epidemiological Evidence

Epidemiological studies have linked PFAS exposure to various health outcomes:

- Increased incidence of kidney cancer.

- Potential connections to immune system effects, including reduced vaccine response.

Regulatory Perspectives

Regulatory bodies are increasingly scrutinizing PFAS due to their environmental persistence and potential health risks. The WHO has initiated guidelines for managing chemical exposures related to PFAS .

Comparative Analysis of Biological Effects

Q & A

Q. What are the standard synthetic routes for (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane?

The compound is typically synthesized via hydrosilylation or substitution reactions between chlorosilanes and perfluoroalkyl precursors. A common approach involves reacting methyl dichlorosilane with a perfluorohexyl iodide or alcohol under controlled conditions. Key parameters include anhydrous environments, catalysts like platinum complexes, and inert gas purging to prevent hydrolysis .

Q. How are critical physical properties (e.g., purity, density) determined experimentally?

- Purity : Analyzed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, comparing retention times or peak integration against standards .

- Density : Measured using a pycnometer at 25°C, as reported in studies of structurally similar silanes (1.3–1.6 g/mL range) .

- Refractive index : Determined with an Abbe refractometer (e.g., n20/D ~1.35–1.45) .

Table 1: Key Physical Properties

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C7H7Cl2F9Si | |

| Density (25°C) | 1.3–1.6 g/mL | |

| Boiling Point | ~192°C | |

| Refractive Index (n20/D) | 1.352 |

Q. What are the primary research applications of this compound?

It serves as a precursor for:

- Fluorinated surfactants : Enhances surface activity in non-polar media .

- Hydrophobic coatings : Forms self-assembled monolayers (SAMs) on silica-based substrates via silanol group interactions .

- Nano-composites : Modifies surface properties of epoxy resins or polymers for controlled wettability .

Q. What safety protocols are essential during handling?

- Skin/eye protection : Use nitrile gloves and goggles due to skin corrosion risks (H314 classification) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

- Storage : Keep under inert gas (argon/nitrogen) in moisture-free containers to prevent hydrolysis .

Advanced Research Questions

Q. How can synthesis yield be optimized for high-purity batches?

- Catalyst optimization : Platinum-based catalysts (e.g., Karstedt catalyst) improve hydrosilylation efficiency.

- Solvent selection : Use non-polar solvents (e.g., hexane) to minimize side reactions.

- Post-synthesis purification : Distillation under reduced pressure (e.g., 10–20 mmHg) isolates the product from unreacted precursors .

Q. What advanced techniques characterize surface modification efficacy?

- X-ray photoelectron spectroscopy (XPS) : Confirms fluorine content and Si-O bonding on modified surfaces .

- Atomic force microscopy (AFM) : Quantifies nanoscale roughness for hydrophobic performance (e.g., water contact angle >150°) .

- Water contact angle (WCA) : Measures hydrophobicity; values >150° indicate superhydrophobicity .

Table 2: Analytical Techniques for Surface Studies

| Technique | Application | Reference |

|---|---|---|

| XPS | Chemical composition analysis | |

| AFM | Surface topography mapping | |

| WCA | Wettability assessment |

Q. How does the compound’s stability vary under extreme conditions (e.g., high humidity, UV exposure)?

- Humidity : Hydrolysis susceptibility necessitates inert storage; degradation products include silanols and HF .

- UV stability : Fluorinated chains resist photodegradation, but prolonged exposure may cleave Si-C bonds, reducing surface efficacy .

Q. What methodologies resolve contradictions in surface modification data?

- Controlled deposition : Compare gas-phase vs. liquid-phase methods to isolate roughness effects (gas-phase yields lower sliding angles ~3° vs. 20° for liquid-phase) .

- Statistical analysis : Use ANOVA to validate reproducibility across multiple substrate batches .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.